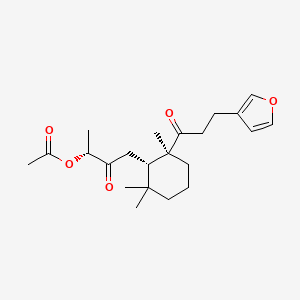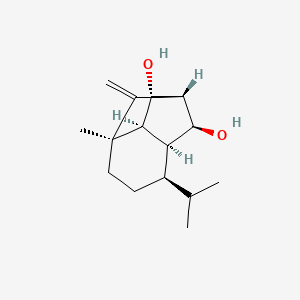
Isosativenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isosativenediol is a sesquiterpene compound . It can be purified from Cochliobolus sativus, an endophytic fungus isolated from the desert plant Artemisia Desertorum .
Synthesis Analysis
The synthesis of this compound involves its purification from Cochliobolus sativus, an endophytic fungus isolated from the desert plant Artemisia Desertorum .Molecular Structure Analysis
The molecular formula of this compound is C15H24O2 . It belongs to the class of compounds known as sesquiterpenes .Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.35 . It is a powder in physical form .Applications De Recherche Scientifique
Bioactive Properties : Isosativenediol, as a sesquiterpenoid, has been identified in studies of bioactive compounds. In research conducted by Li et al. (2020), this compound was purified from the endophytic fungus Cochliobolus sativus isolated from Artemisia desertorum. This study highlights the bioactive potential of sesquiterpenoids like this compound, indicating their utility in pharmaceutical and therapeutic applications (Li et al., 2020).
Synthesis and Derivatives : The synthesis of this compound and its derivatives has been a subject of research. Piers and Isenring (1977) discussed the total synthesis of ylango sesquiterpenoids, including this compound. Their work contributes to the understanding of the chemical structure and potential for creating derivatives of this compound, which could be significant for drug development and other scientific applications (Piers & Isenring, 1977).
This compound in Fungal Metabolites : this compound has also been noted in the study of fungal metabolites. Osterhage et al. (2002) isolated this compound along with other sesquiterpenoids from the fungus Drechslera dematioidea, indicating its presence in diverse natural sources and its potential importance in ecological and biochemical studies (Osterhage et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
(1S,2S,3S,4R,7R,8S,9S)-7-methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-7(2)9-5-6-15(4)8(3)10-13(16)11(9)12(15)14(10)17/h7,9-14,16-17H,3,5-6H2,1-2,4H3/t9-,10+,11+,12-,13-,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWAVUHQXGRTII-AYECITQQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C(C(C3O)C2=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@@H]([C@@H]([C@H]3O)C2=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

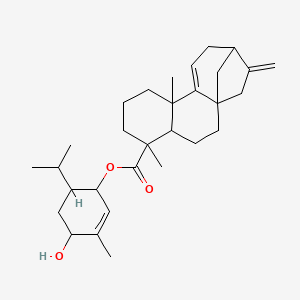


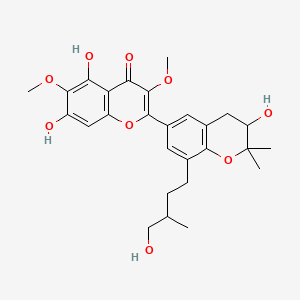
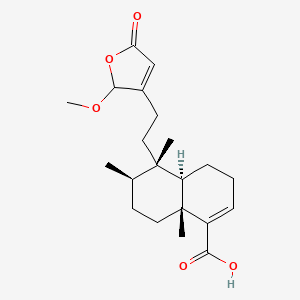
![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)

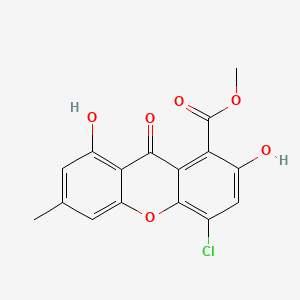
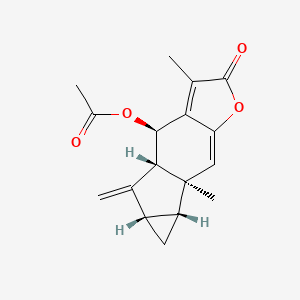
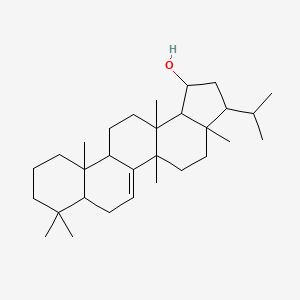

![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)
